![molecular formula C28H30N2O3S2 B14115672 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiazolium core, and a dimethylamino group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves a multi-step process:
Formation of the Thiazolium Core: The initial step involves the synthesis of the benzo[d]thiazol-3-ium core through a cyclization reaction of appropriate precursors under acidic conditions.
Attachment of the Butadienyl Group:
Dimethylamino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the butadienyl group, converting it into a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted aromatic and thiazolium derivatives.
科学研究应用
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology
In biological research, it serves as a fluorescent probe due to its unique photophysical properties, aiding in the visualization of cellular processes.
Medicine
Industry
In the industrial sector, the compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves the modulation of cellular pathways, leading to changes in cellular behavior. For example, as a fluorescent probe, it binds to specific cellular components, allowing for the visualization of dynamic processes.
相似化合物的比较
Similar Compounds
- 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-methylbenzo[d]thiazol-3-ium chloride
- 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium bromide
Uniqueness
The uniqueness of 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific photophysical characteristics.
属性
分子式 |
C28H30N2O3S2 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23N2S.C7H8O3S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
GJJVQOSJWDZAQM-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



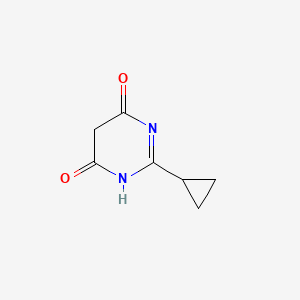

![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
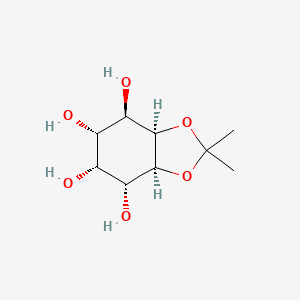
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
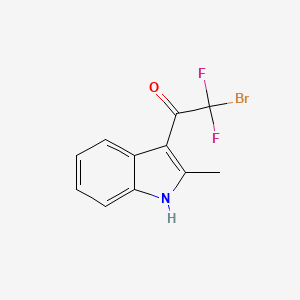
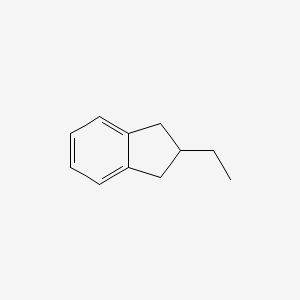
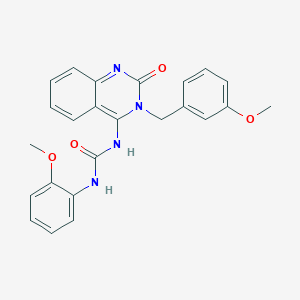
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)
